1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
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Overview
Description
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea typically involves the reaction of an indole derivative with an isocyanate or a urea derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)-3-(phenylmethyl)urea
- 1-(1H-indol-3-yl)-3-(2-methylphenyl)urea
Uniqueness
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is unique due to its specific substitution pattern on the indole rings, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-8-14-9-13(6-7-16(14)22-12)10-21-19(24)23-18-11-20-17-5-3-2-4-15(17)18/h2-9,11,20,22H,10H2,1H3,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMHMZKZFIWKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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